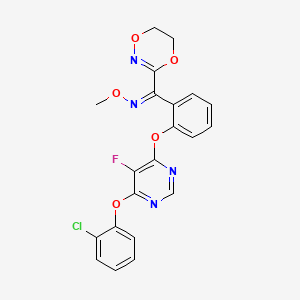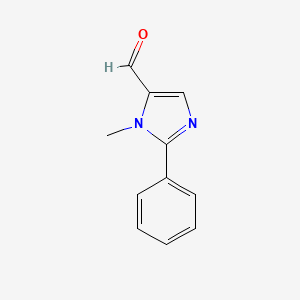
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Descripción general
Descripción
The compound "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their presence in many biologically active molecules and are often used as building blocks in medicinal chemistry due to their diverse chemical reactivity and potential pharmacological properties.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of novel pyrazole carbaldehydes, which are structurally related to imidazole carbaldehydes, has been reported using the Vilsmeier-Haack reagent, as seen in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Similarly, starting from 4-methyl-1H-imidazole-5-carbaldehyde, different alkyl groups can be introduced at the N-1 position of the imidazole ring, leading to a variety of derivatives . These methods highlight the versatility in synthesizing substituted imidazole carbaldehydes, which could be applicable to the synthesis of "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde."
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with a similar core structure to imidazole carbaldehydes, was determined to have a monoclinic space group with specific unit cell parameters . The aldehydic fragment in this compound was found to be almost coplanar with the adjacent pyrazole ring, indicating the potential planarity of the aldehyde group in related structures. This information could suggest that "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" may also exhibit a planar configuration around the aldehyde moiety.
Chemical Reactions Analysis
Imidazole carbaldehydes can undergo various chemical reactions due to the reactive aldehyde group. For instance, 4-methyl-5-imidazole carbaldehyde has been converted into benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction involving the aldehyde group . These transformations demonstrate the chemical reactivity of the aldehyde group in imidazole derivatives, which could be extrapolated to the reactivity of "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" in forming new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" can be inferred from related compounds. The presence of substituents on the imidazole ring can influence properties such as solubility, melting point, and reactivity. For example, the introduction of methyl groups can increase hydrophobic character, while the presence of an aldehyde group can enhance reactivity towards nucleophiles. The crystallographic analysis of related compounds provides insights into the molecular geometry, which can affect the compound's intermolecular interactions and stability . These properties are crucial for the application of imidazole derivatives in medicinal chemistry and other fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives of imidazole carbaldehydes, which serve as crucial intermediates for further chemical transformations. For instance, Orhan et al. (2019) explored the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, highlighting their potential as building blocks in medicinal chemistry due to the reactive carbaldehyde group that facilitates further derivatization into imidazolium salts and benzazole derivatives Orhan, Kose, Alkan, & Öztürk, 2019.
Biological Activities
The quest for new antimicrobial agents led to the creation of novel compounds with potential biological activities. For example, Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting these compounds as potential inhibitors of bacterial enzymes Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016.
Synthetic Methodologies
Innovative synthetic methodologies are crucial for the efficient production of imidazole derivatives. Li et al. (2015) developed a copper-catalyzed oxidative coupling method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes from amidines and α,β-unsaturated aldehydes, highlighting the method's high atom economy, mild conditions, and use of inexpensive catalysts Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015.
Environmental and Green Chemistry
Research also focuses on environmentally friendly synthesis approaches. Kalaria et al. (2014) reported an ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing a 5-imidazopyrazole scaffold, showcasing an eco-friendly protocol with excellent yields and shorter reaction times Kalaria, Satasia, Avalani, & Raval, 2014.
Propiedades
IUPAC Name |
3-methyl-2-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHIZCUPAVJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441364 | |
| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
94938-03-1 | |
| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



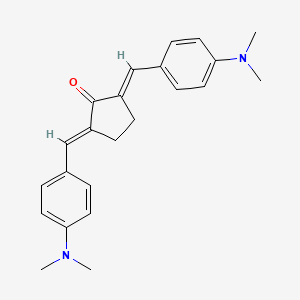
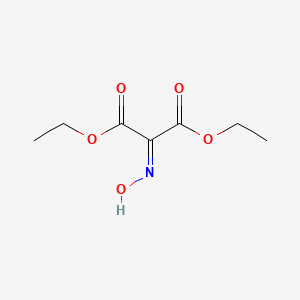
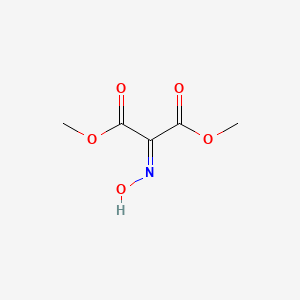
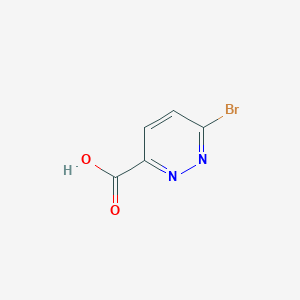
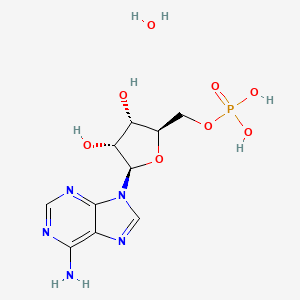
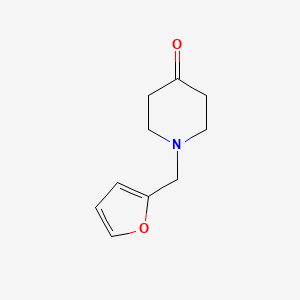
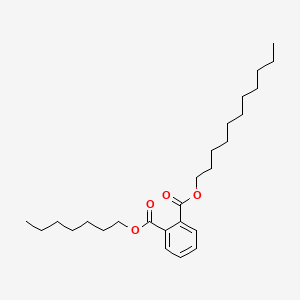
![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
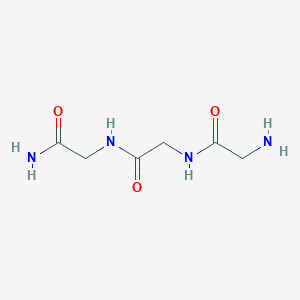
![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)
